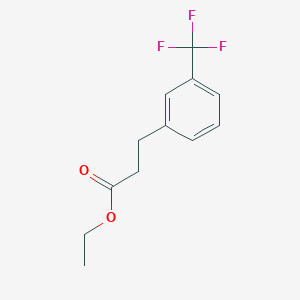

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate

Vue d'ensemble

Description

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C₁₂H₁₃F₃O₂. It is an ester derivative of 3-(3-(trifluoromethyl)phenyl)propanoic acid. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate ester group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate typically involves the following steps:

Mizoroki-Heck Cross-Coupling Reaction: The initial step involves the cross-coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)₂) in the presence of tetrabutylammonium acetate (nBu₄NOAc). This reaction forms an intermediate compound.

Hydrogenation: The intermediate product undergoes hydrogenation in a cascade process to yield a mixture containing this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and efficiency. Microwave-assisted conditions can be employed to reduce reaction times without compromising selectivity and yield .

Analyse Des Réactions Chimiques

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is typically achieved through a series of reactions involving the Mizoroki-Heck cross-coupling technique. This method utilizes 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium acetate under both conventional and microwave-assisted conditions. The resulting product is often a mixture that includes the desired ethyl ester alongside by-products, which can be further refined through various purification methods such as crystallization and bisulfite adduct formation .

Medicinal Chemistry Applications

This compound serves as a crucial intermediate in the synthesis of calcimimetic drugs, which are used to treat conditions like secondary hyperparathyroidism and hypercalcemia associated with parathyroid carcinoma. The compound's structural characteristics contribute to its bioactivity, making it a valuable component in drug development .

Case Study: Calcimimetic Drug Development

- Objective : To develop effective treatments for secondary hyperparathyroidism.

- Methodology : Synthesis of this compound as an intermediate.

- Outcome : Successful incorporation into drug formulations that enhance calcium sensing in parathyroid glands.

Chemical Properties and Toxicology

The chemical structure of this compound contributes to its unique properties, including its stability and reactivity. Toxicological assessments indicate that while the compound exhibits certain hazardous characteristics, it is manageable within controlled laboratory environments. The U.S. Environmental Protection Agency (EPA) provides toxicity data relevant to human health, emphasizing the need for careful handling during research applications .

Broader Research Applications

Beyond medicinal chemistry, this compound has potential applications in:

- Material Science : Its fluorinated structure may impart desirable properties to polymeric materials.

- Agricultural Chemistry : Investigating its role as a potential agrochemical or pesticide formulation component.

Mécanisme D'action

The mechanism of action of ethyl 3-(3-(trifluoromethyl)phenyl)propanoate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate can be compared with similar compounds such as:

Ethyl 3-phenylpropanoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Ethyl 3-(4-(trifluoromethyl)phenyl)propanoate: The trifluoromethyl group is positioned differently on the phenyl ring, affecting its chemical behavior.

Ethyl 3-(3-(trifluoromethyl)phenyl)butanoate: Has an additional carbon in the alkyl chain, altering its physical and chemical properties.

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and reactivity, making it distinct from its analogs.

Activité Biologique

Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications in various fields, supported by data tables and recent research findings.

Chemical Structure and Properties

- Molecular Formula : C13H13F3O2

- Molecular Weight : 256.24 g/mol

- Functional Groups : Contains a trifluoromethyl group, which enhances lipophilicity and biological activity.

The presence of the trifluoromethyl group is crucial as it affects the compound's pharmacokinetics and interaction with biological systems.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Research suggests that it can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or pathways.

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound may possess anticancer properties, particularly against certain types of cancer cells .

The mechanism by which this compound exerts its biological effects involves:

- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets.

- Enzyme Interaction : Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:

- Antimicrobial Efficacy : A comparative study showed that ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : In vitro assays demonstrated that while some derivatives showed low cytotoxicity (CC50 > 100 μM), they effectively reduced viral infection rates (IC50 values in the low micromolar range) .

Case Studies

- Antiviral Activity : A study evaluated the antiviral potential of compounds related to this compound, showing promising results against HIV and other viruses. The compounds were effective at preventing viral entry into host cells without significant cytotoxic effects .

- Cancer Cell Line Testing : In testing against various cancer cell lines, derivatives showed selective toxicity toward leukemia and lung cancer cells, suggesting potential for development as anticancer agents .

Data Table: Comparative Biological Activity

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H13F3O2 | Trifluoromethyl substitution | Antimicrobial, anti-inflammatory |

| Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate | C14H15ClF3NO6 | Chlorine substituent | Antimicrobial |

| Ethyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate | C11H12F3NO2 | Different amino position | Anti-inflammatory |

| Ethyl 4-amino-4-[2-(trifluoromethyl)phenyl]butanoate | C14H16F3NO2 | Longer carbon chain | Antitumor |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via esterification of 3-(3-(trifluoromethyl)phenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or HCl) . Key considerations include:

- Reaction time and temperature : Prolonged heating (>12 hours at reflux) may lead to ester hydrolysis, reducing yields.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often required to isolate the ester from unreacted acid or byproducts .

- Precursor availability : 3-(3-(Trifluoromethyl)phenyl)propanoic acid can be synthesized via Friedel-Crafts acylation or cross-coupling reactions, requiring inert atmospheres and anhydrous conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming the ester group (δ ~4.1–4.3 ppm for ethyl CH₂, δ ~170–175 ppm for carbonyl) and trifluoromethylphenyl substituents (δ ~120–130 ppm for aromatic carbons) .

- LCMS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 276.1 [M+H]⁺) and detects impurities .

- HPLC : Retention time under reverse-phase conditions (e.g., C18 column, acetonitrile/water) helps assess purity (>95% is typical for research-grade material) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in common organic transformations?

The electron-withdrawing trifluoromethyl group:

- Reduces electrophilicity at the aromatic ring, making nucleophilic aromatic substitution challenging unless activated by strong electron-deficient conditions .

- Enhances stability against metabolic degradation in biological studies, a feature exploited in medicinal chemistry .

- Modifies solubility : Increased lipophilicity compared to non-fluorinated analogs necessitates polar aprotic solvents (e.g., DMF, DCM) for reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

Data from analogous compounds (e.g., Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate) suggest:

- Solvent selection : Toluene or THF minimizes side reactions (e.g., oxidation) compared to DCM, which may promote halogen exchange .

- Catalyst screening : Pd/C or Ni catalysts improve yields in hydrogenation steps for precursor synthesis (e.g., reducing nitro to amine groups) .

- Temperature control : Lower temperatures (0–25°C) reduce ester hydrolysis during workup, as shown in a comparative study where THF at 0°C gave 90% purity vs. 75% at 25°C .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., MIC vs. disk diffusion) and control for solvent effects (DMSO concentration ≤1% v/v) .

- Structural analogs : Compare activity with halogen-substituted derivatives (e.g., bromo vs. chloro variants) to identify substituent-specific trends .

- Metabolic stability : Use liver microsome assays to assess whether rapid degradation in certain models explains low in vivo efficacy despite high in vitro activity .

Q. What strategies are recommended for studying the compound’s interactions with enzymatic targets?

- Docking simulations : Utilize crystal structures of homologous enzymes (e.g., CYP450 isoforms) to predict binding modes, focusing on hydrophobic interactions with the trifluoromethyl group .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry, as demonstrated for related esters in kinase inhibition studies .

- Site-directed mutagenesis : Modify key residues in the enzyme active site to validate computational predictions, as done for fluorinated protease inhibitors .

Propriétés

IUPAC Name |

ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-17-11(16)7-6-9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHPHSYPKKLTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474396 | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70311-33-0 | |

| Record name | Ethyl 3-[3-(trifluoromethyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.